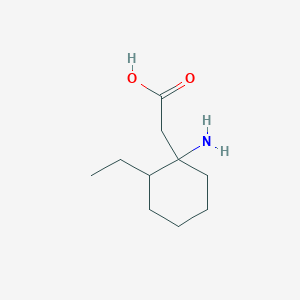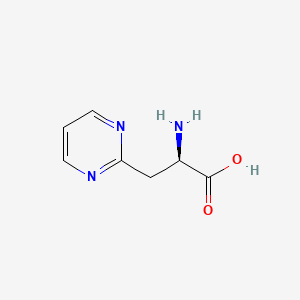
3-methoxy-N-(2-methylpentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-methylpentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylpentan-3-yl)aniline typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, is innovative and allows for the efficient production of sterically hindered secondary amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required specifications for use in research and development .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylpentan-3-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding nitro compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methoxy-N-(2-methylpentan-3-yl)aniline has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and interactions involving amines.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylpentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. As a hindered amine, it can influence the reactivity and binding affinity of other molecules, making it useful in the design of drugs and other bioactive compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(2-methylpentan-2-yl)aniline: Another hindered amine with similar applications in organic synthesis and medicinal chemistry.
3-methoxy-N-(3-methylpentan-2-yl)aniline: A closely related compound with similar structural features and applications.
Uniqueness
3-methoxy-N-(2-methylpentan-3-yl)aniline is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to other hindered amines. This uniqueness makes it valuable in the development of specialized chemical and pharmaceutical products .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylpentan-3-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-5-13(10(2)3)14-11-7-6-8-12(9-11)15-4/h6-10,13-14H,5H2,1-4H3 |
InChI Key |
UXUSOXMHGZDMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
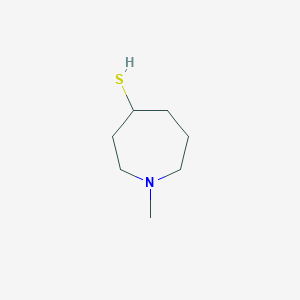
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)
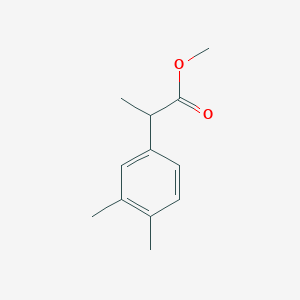
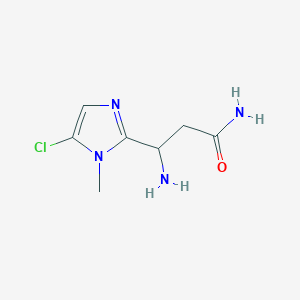
![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
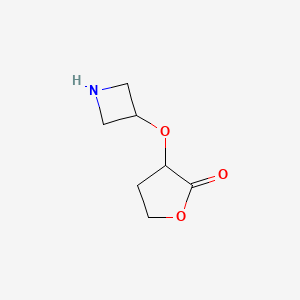
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
![7-Bromo-2-propylimidazo[1,2-a]pyridine](/img/structure/B13310255.png)
